molecular formula C11H13N3O2 B11729972 4-{[(1-Methyl-1H-pyrazol-3-YL)amino]methyl}benzene-1,3-diol

4-{[(1-Methyl-1H-pyrazol-3-YL)amino]methyl}benzene-1,3-diol

Cat. No.: B11729972
M. Wt: 219.24 g/mol
InChI Key: KVOAVSJNKCUBJG-UHFFFAOYSA-N
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Description

4-{[(1-Methyl-1H-pyrazol-3-YL)amino]methyl}benzene-1,3-diol is a synthetic organic compound featuring a benzene-1,3-diol core substituted with a [(1-methylpyrazol-3-yl)amino]methyl group. This structure confers unique physicochemical properties, such as moderate lipophilicity and hydrogen-bonding capacity, making it relevant in medicinal chemistry and materials science.

Properties

Molecular Formula

C11H13N3O2

Molecular Weight

219.24 g/mol

IUPAC Name

4-[[(1-methylpyrazol-3-yl)amino]methyl]benzene-1,3-diol

InChI

InChI=1S/C11H13N3O2/c1-14-5-4-11(13-14)12-7-8-2-3-9(15)6-10(8)16/h2-6,15-16H,7H2,1H3,(H,12,13)

InChI Key

KVOAVSJNKCUBJG-UHFFFAOYSA-N

Canonical SMILES

CN1C=CC(=N1)NCC2=C(C=C(C=C2)O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[(1-Methyl-1H-pyrazol-3-YL)amino]methyl}benzene-1,3-diol typically involves the reaction of 1-methyl-1H-pyrazole-3-amine with a benzene derivative containing two hydroxyl groups. The reaction conditions often include the use of a suitable solvent, such as ethanol or methanol, and a catalyst to facilitate the reaction. The reaction mixture is usually heated to a specific temperature to ensure the completion of the reaction .

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. These methods could include continuous flow synthesis, which allows for better control over reaction conditions and higher yields. Additionally, the use of automated systems can help in optimizing the reaction parameters to achieve the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

4-{[(1-Methyl-1H-pyrazol-3-YL)amino]methyl}benzene-1,3-diol can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and halogenating agents like bromine for substitution reactions. The reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures and specific solvents .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation of the hydroxyl groups can lead to the formation of quinones, while substitution reactions can yield halogenated derivatives .

Scientific Research Applications

4-{[(1-Methyl-1H-pyrazol-3-YL)amino]methyl}benzene-1,3-diol has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-{[(1-Methyl-1H-pyrazol-3-YL)amino]methyl}benzene-1,3-diol involves its interaction with specific molecular targets. The pyrazole ring can interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The hydroxyl groups on the benzene ring can form hydrogen bonds with target molecules, enhancing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

The compound’s structural analogs vary in pyrazole substitution patterns, benzene ring functionalization, and additional substituents. These differences significantly influence reactivity, solubility, and biological activity.

Structural and Functional Variations

Table 1: Key Structural Comparisons
Compound Name Pyrazole Substituents Benzene Substituents Additional Groups Key Properties
Target Compound 1-Methyl-1H-pyrazol-3-YL amino methyl 1,3-diol None Moderate lipophilicity; optimized hydrogen bonding
4-(5-Methyl-4-phenyl-1H-pyrazol-3-yl)benzene-1,3-diol 5-Methyl-4-phenyl 1,3-diol Phenyl Enhanced hydrophobicity; π-π stacking potential
Xanthohumol-methyl-pyrazole (XP) 1-Methyl-5-(4-hydroxyphenyl) 1,3-diol, 5-methoxy, prenyl Methoxy, prenyl High lipophilicity; anti-obesity activity
4-({[5-Methyl-1-(2-methylpropyl)-1H-pyrazol-3-yl]amino}methyl)benzene-1,3-diol 5-Methyl, 1-(2-methylpropyl) 1,3-diol 2-Methylpropyl Steric bulk; improved metabolic stability
4-[({[1-(2-Fluoroethyl)-3-methyl-1H-pyrazol-4-yl]amino}methyl)benzene-1,3-diol 3-Methyl, 1-(2-fluoroethyl) 1,3-diol Fluoroethyl Enhanced electronic effects; altered binding kinetics

Physicochemical Properties

  • Solubility : The target compound’s diol groups improve aqueous solubility compared to phenyl-substituted analogs (e.g., 4-(5-methyl-4-phenyl-1H-pyrazol-3-yl)benzene-1,3-diol), which are more hydrophobic .
  • Reactivity: The amino methyl linker in the target compound allows for functionalization, whereas analogs with rigid substituents (e.g., prenyl in XP) limit further derivatization .

Biological Activity

4-{[(1-Methyl-1H-pyrazol-3-YL)amino]methyl}benzene-1,3-diol, commonly referred to as a pyrazole derivative, has garnered attention for its potential biological activities. This compound features a unique structural configuration that includes a pyrazole ring and hydroxyl groups on a benzene ring, which may contribute to its biological properties.

The molecular formula of this compound is C11H13N3O2C_{11}H_{13}N_{3}O_{2}, with a molecular weight of 219.24 g/mol. The IUPAC name is 4-[[(1-methylpyrazol-3-yl)amino]methyl]benzene-1,3-diol. Its structure is characterized by the presence of both the pyrazole and phenolic functionalities, which are often associated with various biological activities.

PropertyValue
Molecular FormulaC11H13N3O2C_{11}H_{13}N_{3}O_{2}
Molecular Weight219.24 g/mol
IUPAC Name4-[[(1-methylpyrazol-3-yl)amino]methyl]benzene-1,3-diol
InChI KeyKVOAVSJNKCUBJG-UHFFFAOYSA-N

The biological activity of this compound is hypothesized to stem from its ability to interact with specific molecular targets. The pyrazole moiety can engage in hydrogen bonding and π-interactions with enzymes or receptors, potentially leading to inhibition or activation of various biological pathways. The hydroxyl groups on the benzene ring may enhance binding affinity and specificity towards these targets.

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, studies have demonstrated that certain pyrazole derivatives possess antibacterial and antifungal activities against various pathogens.

Case Study:
In vitro tests revealed that derivatives of pyrazole showed effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The minimal inhibitory concentration (MIC) values for some derivatives ranged from 0.0039 to 0.025 mg/mL, indicating potent activity against these strains .

Anticancer Properties

The potential anticancer activity of pyrazole derivatives has also been explored. Compounds similar to this compound have been studied for their ability to induce apoptosis in cancer cells through various mechanisms, including the inhibition of specific kinases involved in cell proliferation.

Research Findings:
A study highlighted the ability of certain pyrazole-based compounds to inhibit tumor growth in xenograft models by targeting pathways associated with cancer cell survival and proliferation .

Comparative Analysis

To understand the uniqueness of this compound, it is beneficial to compare it with other similar compounds:

Compound NameStructure TypeNotable Activity
1-Methylpyrazole-4-boronic acid pinacol esterPyrazole derivativeAntitumor properties
4,4′-(Arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols)Pyrazole derivativeAntimicrobial activity

The presence of both the pyrazole ring and hydroxyl groups in this compound distinguishes it from other derivatives, contributing to its unique biological profile.

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